1-(benzofuran-5-yl)-N-Methylpropan-2-aMine

Catalog No.
S1962897
CAS No.
1354631-77-8
M.F
C12H15NO
M. Wt
189.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(benzofuran-5-yl)-N-Methylpropan-2-aMine

CAS Number

1354631-77-8

Product Name

1-(benzofuran-5-yl)-N-Methylpropan-2-aMine

IUPAC Name

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine

Molecular Formula

C12H15NO

Molecular Weight

189.25

InChI

InChI=1S/C12H15NO/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12/h3-6,8-9,13H,7H2,1-2H3

InChI Key

ZOVRTIPCNFERHY-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OC=C2)NC

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)NC

Identification and Classification

Potential Research Areas

Due to its structural similarity to known psychoactive substances, 5-MAPB has potential research applications in the field of neuroscience. Here are some areas where it could be investigated:

  • Understanding the mechanisms of action of psychoactive drugs: By comparing the effects of 5-MAPB with those of related drugs, researchers might gain insights into how these substances interact with the brain's neurotransmitter systems [].
  • Development of new therapeutic agents: The knowledge gained from studying 5-MAPB could contribute to the development of medications for treating conditions like depression, anxiety, or Parkinson's disease [].

Limitations of Current Research

It's important to note that currently, there is limited scientific research available on 5-MAPB. Most information about the substance comes from online sources and anecdotal reports, which lack the rigor and control of controlled scientific studies [].

1-(Benzofuran-5-yl)-N-Methylpropan-2-amine, commonly referred to as 5-MAPB, is a synthetic compound belonging to the class of substituted phenethylamines. It features a benzofuran moiety, which combines a benzene ring with a furan ring. This compound is structurally related to other psychoactive substances, particularly 3,4-methylenedioxymethamphetamine (MDMA), and is often categorized as a new psychoactive substance (NPS) due to its stimulant properties and potential for recreational use. The chemical structure of 5-MAPB positions it as a candidate for research in neuropharmacology, especially concerning its effects on serotonin and dopamine systems in the brain .

The mechanism of action of 5-MAPB is unknown. However, its structural similarity to MDMA suggests it might interact with neurotransmitter systems like dopamine and serotonin in the central nervous system, potentially leading to stimulant and hallucinogenic effects []. Further research is necessary to elucidate its specific mechanism.

Research indicates that 5-MAPB exhibits significant biological activity, particularly as a psychoactive substance. It has been shown to increase extracellular serotonin levels in the brain, similar to the effects of MDMA. This serotonergic activity suggests potential entactogenic effects, characterized by enhanced emotional connectivity and empathy . Furthermore, studies have indicated that 5-MAPB may also influence dopamine transport mechanisms, exhibiting stimulant properties akin to amphetamines .

  • Acylation: Starting from a methylenedioxyphenethylamine precursor.
  • Demethylation: Modifying the methyl group on the nitrogen atom.
  • Cyclization: Forming the benzofuran structure through cyclization reactions involving appropriate precursors .

Due to its structural similarity with MDMA and other related compounds, existing synthetic methodologies for these substances may provide insights into potential synthesis routes for 5-MAPB.

While primarily recognized as a recreational drug due to its psychoactive effects, 5-MAPB has potential applications in research settings focused on:

  • Neuroscience: Investigating its effects on neurotransmitter systems could provide insights into mood disorders and neuropharmacology.
  • Drug Development: Understanding its mechanism of action might lead to the development of new therapeutic agents targeting serotonin and dopamine pathways.
  • Toxicology Studies: Evaluating its safety profile compared to established psychoactive substances like MDMA could inform public health responses .

Interaction studies of 5-MAPB have revealed that it significantly affects neurotransmitter systems. Specifically:

  • Serotonin Transporter Interaction: It may act as a substrate for serotonin transporters, leading to increased serotonin release.
  • Dopamine Transporter Interaction: Evidence suggests that 5-MAPB can promote reverse transport of dopamine, indicating stimulant-like properties more comparable to amphetamines than cocaine .

These interactions underline the importance of further research into the pharmacodynamics and potential therapeutic uses of this compound.

Several compounds share structural similarities with 1-(benzofuran-5-yl)-N-Methylpropan-2-amine. Key comparisons include:

Compound NameStructural FeaturesSimilarities with 5-MAPBUnique Aspects
3,4-methylenedioxymethamphetamineMethylenedioxy groupBoth are psychoactive and affect serotoninMore established safety profile
5-(2-Aminopropyl)benzofuranBenzofuran coreSimilar stimulant effectsLess potent than 5-MAPB
6-(2-Aminopropyl)benzofuranDifferent position of amino groupShares entactogenic propertiesMay have different side effect profiles
1-(benzofuran-2-yl)-N-methylpropan-2-amineBenzofuran with different substitutionSimilar pharmacological profileDistinct structure leading to varied effects

These comparisons highlight the uniqueness of 5-MAPB within the benzofuran family due to its specific structural characteristics and pronounced biological activity.

XLogP3

2.6

Other CAS

1354631-77-8
1354631-79-0

Wikipedia

5-MAPB
6-MAPB

Dates

Modify: 2023-08-16

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